molecular formula C12H22N2O4 B1442979 1-Boc-4-ethoxycarbonyl piperazine CAS No. 219509-82-7

1-Boc-4-ethoxycarbonyl piperazine

Cat. No.: B1442979
CAS No.: 219509-82-7
M. Wt: 258.31 g/mol
InChI Key: QKOGYJOCBHEODH-UHFFFAOYSA-N
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Description

1-Boc-4-ethoxycarbonyl piperazine is a chemical compound with the molecular formula C18H26N2O4. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethoxycarbonyl group attached to the piperazine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-ethoxycarbonyl piperazine can be synthesized through a multi-step process involving the protection of piperazine and subsequent functionalization. One common method involves the reaction of anhydrous piperazine with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. The resulting 1-Boc-piperazine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-ethoxycarbonyl piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Reagents: Such as amines and thiols for substitution reactions.

    Acidic Conditions: Such as trifluoroacetic acid for Boc deprotection.

    Palladium Catalysts: For coupling reactions with aryl halides.

Major Products:

Scientific Research Applications

1-Boc-4-ethoxycarbonyl piperazine is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Used in the development of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic applications, particularly in the design of drugs targeting neurological and psychiatric disorders.

    Industry: Employed in the production of fine chemicals and as a building block in material science

Mechanism of Action

The mechanism of action of 1-Boc-4-ethoxycarbonyl piperazine depends on its specific application. In pharmaceutical research, it acts as a precursor to biologically active compounds that interact with molecular targets such as enzymes and receptors. The Boc protecting group provides stability during synthetic transformations, while the ethoxycarbonyl group can be modified to introduce various functionalities .

Comparison with Similar Compounds

Uniqueness: 1-Boc-4-ethoxycarbonyl piperazine is unique due to its specific combination of Boc and ethoxycarbonyl groups, which provide distinct reactivity and stability.

Properties

IUPAC Name

4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-5-17-10(15)13-6-8-14(9-7-13)11(16)18-12(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOGYJOCBHEODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725052
Record name tert-Butyl ethyl piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219509-82-7
Record name tert-Butyl ethyl piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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